Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with butyl isocyanate and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, butyl isocyanate, methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 25-30°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative of piperidine with similar reactivity but lacking the butylcarbamoyl group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different substituents, used in chemical synthesis.
Uniqueness
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is unique due to the presence of the butylcarbamoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-(butylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGTIVREGUNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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